Welcome to the BenchChem Online Store!
molecular formula C3H3BrN2 B042342 4-Bromo-1H-pyrazole CAS No. 2075-45-8

4-Bromo-1H-pyrazole

Cat. No. B042342
M. Wt: 146.97 g/mol
InChI Key: WVGCPEDBFHEHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524900B2

Procedure details

A 250 mL RB flask was charged with 4-bromo-1H-pyrazole (2.00 g, 13.6 mmol), 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.35 ml, 17.0 mmol), cesium carbonate (8.87 g, 27.2 mmol), and 1,4-dioxane (40.0 ml, 468 mmol), capped, and stirred at room temperature for 20 hours. The reaction mixture was filtered and the solid washed with dioxane; the filtrate was then concentrated to give 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (2.402 g, 77.1% yield) as a crude oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.FC(F)(F)S(O[CH2:13][C:14]([F:17])([F:16])[F:15])(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1>>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
2.35 mL
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Name
cesium carbonate
Quantity
8.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with dioxane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=NN(C1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.402 g
YIELD: PERCENTYIELD 77.1%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.